![molecular formula C12H22N2O2 B2748393 (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 1251021-47-2](/img/structure/B2748393.png)
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
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Overview
Description
“(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1251021-47-2. It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate .
Physical And Chemical Properties Analysis
The compound should be stored at a temperature between 28 C . More detailed physical and chemical properties were not found.Scientific Research Applications
Synthesis and Scalable Production
A significant body of work has been dedicated to developing efficient, scalable synthesis methods for tert-butyl hexahydrocyclopentapyrrolone derivatives due to their importance in pharmacology. An example includes the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which has been optimized for cost-effectiveness and commercial viability. This process involves a KMnO4 mediated oxidative cleavage, highlighting a scalable approach to these important intermediates (Bahekar et al., 2017).
Application in Receptor Agonists
Another research direction involves the large-scale preparation of related compounds, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, serving as intermediates for nicotinic acetylcholine receptor agonists. The optimization of synthesis for these compounds emphasizes their pharmaceutical relevance, showcasing the utility of cyclopentapyrrolone derivatives in developing receptor-targeted therapies (Jarugu et al., 2018).
Multicomponent Reactions
Palladium-catalyzed reactions have been utilized to create polysubstituted aminopyrroles, demonstrating the versatility of cyclopentapyrrolone derivatives in facilitating complex chemical transformations. This method allows for the efficient synthesis of polysubstituted pyrroles, highlighting the compound's utility in creating biologically active molecules (Qiu, Wang, & Zhu, 2017).
Antitumor Agents
Derivatives have also been explored for their potential as antitumor agents. For instance, N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing the therapeutic potential of cyclopentapyrrolone derivatives in cancer treatment (Gangjee et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins.
properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKTTUXJKGATN-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate | |
CAS RN |
1251021-47-2 |
Source
|
Record name | rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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